molecular formula C16H15Cl2NO2 B5710105 N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5710105
M. Wt: 324.2 g/mol
InChI Key: HLLUVBJQFYTHKM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and an ethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-ethylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions involved.

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(3,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide
  • N-(3,5-dichlorophenyl)-2-(4-tert-butylphenoxy)acetamide

Comparison: Compared to its analogs, N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide exhibits unique properties due to the presence of the ethyl group on the phenoxy moiety. This structural variation can influence its chemical reactivity, biological activity, and physical properties. For instance, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the specific substitution pattern on the aromatic ring can impact the compound’s binding affinity to molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-11-3-5-15(6-4-11)21-10-16(20)19-14-8-12(17)7-13(18)9-14/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLUVBJQFYTHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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